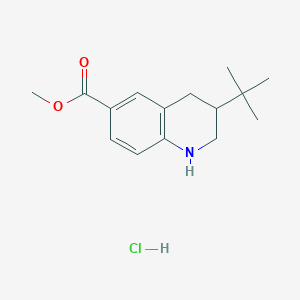
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a bromopyridine moiety and a thiazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common route includes the condensation of 5-bromopyridine-3-carboxylic acid with a thiazepane derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromopyridine moiety can be reduced to form corresponding amines.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazepane ring can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites or receptor binding pockets, while the thiazepane ring can modulate the compound’s overall conformation and binding affinity. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone: Unique due to its specific combination of bromopyridine and thiazepane moieties.
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone: Similar structure but with an ethanone linkage instead of methanone.
(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)propanone: Contains a propanone linkage, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-15-10-14(11-19-12-15)17(21)20-7-6-16(24(22,23)9-8-20)13-4-2-1-3-5-13/h1-5,10-12,16H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDVJHNPMHQICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2899490.png)
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2899491.png)
![2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2899493.png)

![1-[3-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2899498.png)
![2-chloro-1-{4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B2899501.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2899504.png)
![4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride](/img/structure/B2899505.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2899506.png)
![3-(2-Phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2899508.png)
![N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]prop-2-enamide](/img/structure/B2899509.png)
